4-bromo-N,2-dimethylbenzamide 4-bromo-N,2-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 893420-18-3
VCID: VC2937496
InChI: InChI=1S/C9H10BrNO/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)
SMILES: CC1=C(C=CC(=C1)Br)C(=O)NC
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol

4-bromo-N,2-dimethylbenzamide

CAS No.: 893420-18-3

Cat. No.: VC2937496

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N,2-dimethylbenzamide - 893420-18-3

CAS No. 893420-18-3
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
IUPAC Name 4-bromo-N,2-dimethylbenzamide
Standard InChI InChI=1S/C9H10BrNO/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)
Standard InChI Key NFMDVDVBIHOWTE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)C(=O)NC
Canonical SMILES CC1=C(C=CC(=C1)Br)C(=O)NC

4-Bromo-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and two methyl groups, one at the nitrogen and one at the 2-position of the benzene ring. This compound is of interest in various fields, including organic synthesis, biology, and medicine.

Synthesis of 4-Bromo-N,2-Dimethylbenzamide

The synthesis of 4-bromo-N,2-dimethylbenzamide typically involves copper-catalyzed amidation reactions. One common method uses copper(I) oxide (Cu2O) as a catalyst, 1,10-phenanthroline as a ligand, and p-toluenesulfonic acid (TsOH) as an additive. The reaction is carried out at 140°C for 24 hours under an oxygen atmosphere. Industrial production methods are less documented but likely involve similar catalytic processes optimized for high yield and purity.

Scientific Research Applications

4-Bromo-N,2-dimethylbenzamide serves as a building block in organic synthesis for preparing more complex molecules. Its structural features make it a candidate for studying biological interactions and potential bioactivity. Research into its pharmacological properties is ongoing, although specific medicinal applications are not yet well-established.

Chemistry

  • Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.

  • Material Science: It may be involved in the development of new materials.

Biology and Medicine

  • Biological Interactions: The compound's bromine and dimethyl groups may influence its binding affinity and reactivity with biological molecules.

  • Pharmacological Research: Investigations focus on its potential interactions with enzymes and receptors.

Mechanism of Action

The exact mechanism of action of 4-bromo-N,2-dimethylbenzamide is not fully understood. Its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine and dimethyl groups may affect enzyme activity or receptor interactions.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-Bromo-N,N-dimethylbenzamideC9H10BrNOPotential bioactivity, enzyme interaction
4-Bromo-N,N-diisopropylbenzamideC15H22BrNEnzyme inhibition, anti-inflammatory effects
4-Chloro-N,N-diisopropylbenzamideC15H22ClNDifferent biological activity due to chlorine substitution

Research Findings

Research on 4-bromo-N,2-dimethylbenzamide is limited, but its structural features suggest potential applications in medicinal chemistry. The compound's ability to interact with biological molecules makes it a candidate for further study in drug discovery and development.

Potential Therapeutic Applications

  • Cancer Research: Similar compounds have shown potential in inhibiting cancer-related pathways.

  • Inflammatory Diseases: The compound's structural features may contribute to anti-inflammatory effects.

Future Directions

  • Synthetic Optimization: Further optimization of synthesis methods could improve yield and purity.

  • Biological Studies: Detailed biological studies are needed to fully understand its potential applications.

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